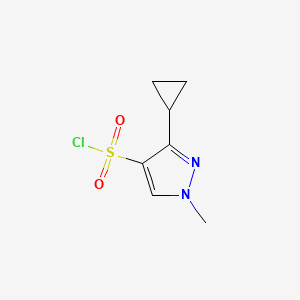

3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Description

3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 3, a methyl group at position 1, and a sulfonyl chloride moiety at position 4. The sulfonyl chloride group renders it highly reactive, making it a critical intermediate in synthesizing sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

3-cyclopropyl-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10-4-6(13(8,11)12)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJKCQTZHZLZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is C8H12ClN3O2S. Its structure features a sulfonyl chloride functional group attached to a pyrazole ring, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClN3O2S |

| Molecular Weight | 234.7 g/mol |

| Functional Groups | Sulfonyl chloride |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory mediators.

- Anticancer Effects : Certain pyrazole compounds are being investigated for their potential in cancer therapy.

Synthesis Methods

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the sulfonyl chloride group. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Electrophilic Substitution : Introducing the sulfonyl chloride group through electrophilic aromatic substitution.

Initial studies suggest that 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride interacts with specific enzymes and receptors in biological systems. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

A review of literature reveals various studies focusing on the biological activity of pyrazoles:

- Antimicrobial Activity : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL .

- Anti-inflammatory Effects : In a mouse model, another pyrazole compound showed a reduction in inflammation markers (TNF-α and IL-6) by up to 85% compared to control groups .

- Anticancer Potential : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazole core affect biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased lipophilicity |

| Alteration of substituents at C3 | Enhanced enzyme inhibition |

| Variations in sulfonamide group | Significant changes in potency |

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride lies in its combination of a cyclopropyl group and a sulfonyl chloride. Comparable pyrazole derivatives include:

Key Observations :

- Reactivity : The sulfonyl chloride group in the target compound enables nucleophilic substitution (e.g., amine coupling), unlike sulfanyl or carboxylate groups in analogs .

- Electronic Effects : Trifluoromethyl and sulfonyl chloride groups are strong electron-withdrawing groups, while methylsulfanyl is electron-donating, altering ring electrophilicity.

Comparison :

- Efficiency : The methylsulfanyl derivatives in achieve high yields (77–89%) under mild conditions, while sulfonyl chloride synthesis often requires stringent temperature control.

- Complexity : Introducing sulfonyl chloride demands specialized reagents, whereas carbaldehyde or sulfanyl groups can be appended via simpler thiolation or oxidation steps.

Reactivity and Physicochemical Properties

Notes:

Preparation Methods

Pyrazole Core Synthesis

The pyrazole scaffold is typically constructed via [3+2] cycloaddition between a hydrazine and a 1,3-dielectrophile. For 3-cyclopropyl-1-methylpyrazole:

Step 1: Cyclopropane-Containing Hydrazine Preparation

Cyclopropyl hydrazine derivatives are synthesized by reacting cyclopropanecarboxylate esters with hydrazine hydrate:

$$

\text{Cyclopropanecarbonyl chloride} + \text{Hydrazine} \rightarrow \text{Cyclopropyl hydrazide} + \text{HCl}

$$

Step 2: Cyclocondensation

The hydrazine reacts with a diketone (e.g., acetylacetone) under acidic conditions to form the pyrazole ring:

$$

\text{Cyclopropyl hydrazide} + \text{CH₃COCH₂COCH₃} \xrightarrow{\text{HCl}} \text{3-cyclopropylpyrazole derivative}

$$

Methylation at the 1-position is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Sulfonation and Chlorination

Introducing the sulfonyl chloride group at position 4 involves two approaches:

Method 1: Direct Sulfonation with Chlorosulfonic Acid

The pyrazole derivative is treated with chlorosulfonic acid (ClSO₃H) at low temperatures (-10°C to 0°C):

$$

\text{3-Cyclopropyl-1-methylpyrazole} + \text{ClSO₃H} \rightarrow \text{3-Cyclopropyl-1-methylpyrazole-4-sulfonic acid} + \text{HCl}

$$

Subsequent chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) yields the sulfonyl chloride:

$$

\text{Sulfonic acid} + \text{PCl₅} \xrightarrow{\text{reflux}} \text{Sulfonyl chloride} + \text{POCl₃} + \text{HCl}

$$

Method 2: Directed Ortho-Metalation

For regioselective sulfonation, a directing group (e.g., trimethylsilyl) is introduced at position 4. After sulfonation, the directing group is removed:

- Silylation :

$$

\text{Pyrazole} + \text{Me₃SiCl} \xrightarrow{\text{base}} \text{4-trimethylsilylpyrazole}

$$ - Sulfonation/Chlorination :

$$

\text{Silylated pyrazole} + \text{ClSO₃H} \rightarrow \text{Sulfonyl chloride} + \text{Me₃SiOSO₂Cl}

$$

Step 2: Cyclopropane Introduction

A cyclopropyl group is introduced at position 3 via cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acid:

$$

\text{3-Bromopyrazole sulfonyl chloride} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{3-Cyclopropylpyrazole sulfonyl chloride}

$$

Step 3: N-Methylation

The 1-position nitrogen is methylated using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions:

$$

\text{Pyrazole sulfonyl chloride} + (\text{CH₃O})₂SO₂ \xrightarrow{\text{NaOH}} \text{1-Methyl derivative}

$$

Comparative Analysis of Synthetic Routes

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance safety and efficiency in chlorosulfonic acid reactions:

- Reactor Design : Corrosion-resistant materials (Hastelloy C-276)

- Temperature Control : Maintained at -5°C ± 1°C using jacketed reactors

- Residence Time : 30–45 minutes for complete conversion

Waste Management

Phosphorus oxychloride (POCl₃) byproducts are neutralized with aqueous NaHCO₃:

$$

\text{POCl₃} + 3\text{H₂O} \rightarrow \text{H₃PO₄} + 3\text{HCl}

$$

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Over-sulfonation | Use stoichiometric ClSO₃H at -10°C |

| Cyclopropane ring opening | Avoid strong acids/bases during coupling |

| N-methylation selectivity | Employ phase-transfer catalysts (e.g., TBAB) |

Characterization and Quality Control

Key analytical data for the final compound:

- Molecular Weight : 220.68 g/mol

- InChI Key : ONJKCQTZHZLZJR-UHFFFAOYSA-N

- Purity Standards : ≥95% (HPLC, UV detection at 254 nm)

Emerging Methodologies

Recent advances in electrochemical sulfonation show promise for greener synthesis: $$ \text{Pyrazole} + \text{NaCl} \xrightarrow{\text{electrolysis}} \text{Sulfonyl chloride} + \text{NaOH} $$ Preliminary yields of 65% have been reported under optimized conditions.

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, and how can intermediates be purified?

A common method involves cyclization and sulfonation reactions. For example, pyrazole derivatives are synthesized via refluxing intermediates (e.g., 4-6) with chloranil in xylene for 25–30 hours, followed by NaOH treatment to separate organic layers. Purification is achieved by recrystallization from methanol . Catalysts such as anhydrous Na₂SO₄ are used for drying, and column chromatography (e.g., silica gel) is recommended for isolating sulfonyl chloride derivatives .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Key techniques include:

- Melting Point (mp) Analysis : The compound’s mp range (89.5–91°C) serves as a preliminary identifier .

- Spectroscopy : IR and LC-MS verify functional groups (e.g., sulfonyl chloride stretch at ~1360–1180 cm⁻¹). ¹H-NMR confirms cyclopropyl and methyl substituents .

- Elemental Analysis : Matching calculated vs. observed C, H, N, S, and Cl percentages validates molecular composition .

Q. What solvents and reaction conditions are optimal for derivatizing the sulfonyl chloride group?

Polar aprotic solvents like N,N-dimethylacetamide (DMA) or xylene are preferred for nucleophilic substitutions. Reactions often require elevated temperatures (80–100°C) and bases (e.g., K₂CO₃) to activate the sulfonyl chloride for coupling with amines or alcohols .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing analogues with sterically hindered substituents?

- Catalyst Screening : Transition metal catalysts (e.g., CuCl₂ or FeCl₃) enhance reactivity in challenging substitutions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl [Boc] for amines) minimizes side reactions .

Q. What strategies resolve contradictions in pharmacological activity data for pyrazole-sulfonyl derivatives?

- Dose-Response Studies : Test compounds across a concentration gradient (e.g., 10⁻⁶–10⁻³ M) to identify non-linear effects .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

- Structural Analogues : Compare activity of 3-cyclopropyl derivatives with non-cyclopropyl variants to isolate substituent-specific effects .

Q. How can X-ray crystallography address ambiguities in the sulfonyl chloride’s conformation?

Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain. For example, SC-XRD of related sulfonylated pyrazoles confirmed a planar sulfonyl group and cyclopropyl ring puckering, critical for docking studies . Data collection at 173–296 K minimizes thermal motion artifacts .

Q. What computational methods predict reactivity trends in sulfonyl chloride derivatives?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilicity at the sulfur center .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., xylene vs. DMF) on reaction pathways .

- Hammett Plots : Correlate substituent σ values with reaction rates to design electron-deficient analogues for faster coupling .

Methodological Notes

- Contradictory Data : Cross-validate analytical results (e.g., NMR with SC-XRD) to confirm structural assignments .

- Scale-Up Challenges : Pilot recrystallization in mixed solvents (e.g., methanol/water) to maintain purity during gram-scale synthesis .

- Safety : Handle sulfonyl chlorides in fume hoods due to lachrymatory and corrosive hazards. Use PPE and neutralize waste with ice-cold NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.